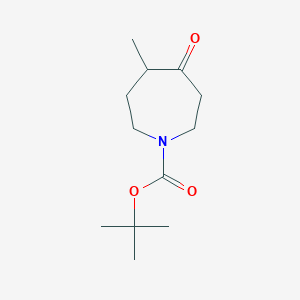

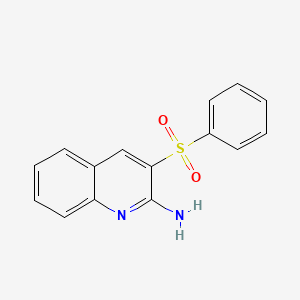

![molecular formula C16H17N5O3 B2990524 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-02-7](/img/structure/B2990524.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of cancer research and drug discovery. In

Applications De Recherche Scientifique

Antioxidant Applications

Research has demonstrated the effectiveness of coumarin derivatives, similar in structure to the compound , as potent antioxidants. For instance, a study focused on the synthesis and characterization of a coumarin-substituted heterocyclic compound, showcasing its significant antioxidant activity. This compound exhibited a high scavenging activity, reaching 80% at a concentration of 1000 μg/mL, in comparison to the standard antioxidant vitamin C, which reached 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Catalytic and Synthetic Applications

Another area of application is in catalysis and synthetic chemistry, where such compounds are used as intermediates in the synthesis of more complex heterocyclic structures. For example, a study explored the oxidative palladium-catalyzed cross-coupling of pyrimidines, containing pyridotriazol-1-yloxy as either a urea or an amide functional group, with arylboronic acids. This process is crucial for the preparation of heteroaryl ethers, showcasing the compound's role in facilitating complex chemical syntheses (Bardhan, Wacharasindhu, Wan, & Mansour, 2009).

Material Science and Molecular Recognition

In material science, compounds with similar functional groups have been utilized in the creation of molecular prisms that act as catalysts in aqueous media. A notable study involved the synthesis of a urea-functionalized self-assembled molecular prism, which showed high efficiency in catalyzing Michael and Diels-Alder reactions in water. This prism was notable for its reusability and the ability to conduct reactions in a heterogeneous fashion, indicating its potential for green chemistry applications (Howlader, Das, Zangrando, & Mukherjee, 2016).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-16(19-11-3-4-13-14(7-11)24-10-23-13)20-12-8-17-15(18-9-12)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6,10H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYLQFZBWKOSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)

![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)

![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)